N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and a carboxamide group, along with an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 1-methoxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-(4-acetylphenyl)imidazole
Uniqueness
N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H17NO3/c1-13(22)14-7-10-16(11-8-14)21-20(23)18-12-9-15-5-3-4-6-17(15)19(18)24-2/h3-12H,1-2H3,(H,21,23) |
InChI Key |
BGXZMZODVBUPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
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